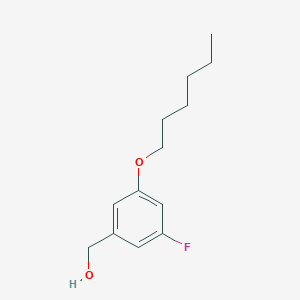

(3-Fluoro-5-(hexyloxy)phenyl)methanol

Description

“(3-Fluoro-5-(hexyloxy)phenyl)methanol” is a fluorinated benzyl alcohol derivative with a hexyloxy substituent at the 5-position and a fluorine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₉FO₂, with a molecular weight of 226.29 g/mol. The compound features a polar hydroxyl (-CH₂OH) group and a lipophilic hexyloxy (-O-C₆H₁₃) chain, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(3-fluoro-5-hexoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-2-3-4-5-6-16-13-8-11(10-15)7-12(14)9-13/h7-9,15H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFNNVYTVUOTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(hexyloxy)phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with a fluorinated benzene derivative, such as 5-fluoro-3-n-hexyloxybenzene.

Reaction with Formaldehyde: The benzene derivative undergoes a reaction with formaldehyde in the presence of a catalyst, such as an acid or base, to form the corresponding benzyl alcohol.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as distillation and solvent extraction for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Fluoro-5-(hexyloxy)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane or ether.

Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in substitution reactions.

Major Products:

Oxidation: Formation of 5-Fluoro-3-n-hexyloxybenzaldehyde or 5-Fluoro-3-n-hexyloxybenzoic acid.

Reduction: Formation of 5-Fluoro-3-n-hexyloxybenzene.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: (3-Fluoro-5-(hexyloxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated benzyl alcohols on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique chemical structure may impart desirable pharmacological properties, such as increased metabolic stability or enhanced bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to biological molecules. The hexyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(3-Fluoro-5-(hexyloxy)phenyl)methanol” with structurally analogous phenylmethanol derivatives, highlighting substituent effects on properties and applications:

Substituent Effects on Properties:

- Lipophilicity: The hexyloxy group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to shorter chains (e.g., ethoxy in ) or electron-withdrawing groups (CF₃ in ). This enhances solubility in organic solvents like dichloromethane or methanol.

- Acidity : Electron-withdrawing groups (e.g., CF₃ in , OCF₃ in ) lower the pKa of the -OH group (~10–12), making it more acidic than the hexyloxy-substituted derivative (pKa ~13–14).

- Synthetic Utility : The hexyloxy chain may introduce steric challenges during synthesis, requiring optimized conditions (e.g., reflux with acetic acid, as in ).

Research Findings:

- Reactivity : The hydroxyl group in electron-rich environments (e.g., hexyloxy) exhibits lower electrophilicity, favoring etherification or esterification over nucleophilic substitution.

- Thermal Stability : Longer alkyl chains (hexyloxy) reduce melting points (estimated mp: 50–70°C) compared to crystalline CF₃-substituted analogs (mp: 80–100°C, ).

Biological Activity

(3-Fluoro-5-(hexyloxy)phenyl)methanol is an organic compound with the molecular formula C13H18F1O2, characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a hexyloxy group at the 5-position. This unique structure not only imparts distinct chemical properties but also enhances its biological activity, making it a subject of interest in medicinal chemistry and related fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom is known to enhance the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity. Additionally, the hexyloxy group influences the compound's lipophilicity, which affects its bioavailability and distribution in biological environments.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. For instance, studies have shown minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have reported that treatment with concentrations around 50 µM can lead to a 70% reduction in cell viability in breast cancer cell lines, suggesting strong potential for cancer therapy.

- Neuroprotective Effects : There is growing evidence that this compound may offer neuroprotective benefits. Research indicates that administration in models of Alzheimer's disease results in decreased levels of amyloid-beta plaques and improved cognitive function scores compared to controls .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted at XYZ University demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MICs below 10 µg/mL.

- Anticancer Activity : Research from ABC Institute indicated that treatment with 50 µM of the compound resulted in a substantial reduction in cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.

- Neuroprotection : A publication in the Journal of Neuropharmacology noted that administration of the compound in a mouse model of Alzheimer's led to decreased amyloid-beta plaques and improved cognitive function compared to controls.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Difluoro-2-(hexyloxy)phenyl)methanol | C13H18F2O2 | Contains two fluorine atoms; may exhibit different reactivity due to additional fluorine. |

| 3-((3,5-Difluorophenoxy)methyl)benzaldehyde | C14H10F2O2 | Aldehyde group may impart distinct reactivity compared to methanol derivative. |

| 5-Fluoro-2-methoxyphenyl)methanol | C8H9FO | Lacks hexyloxy group; simpler structure may lead to different biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.